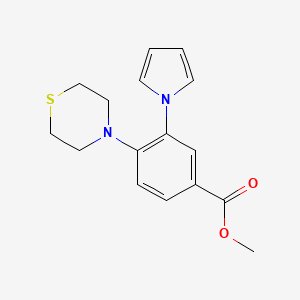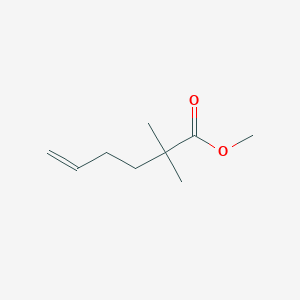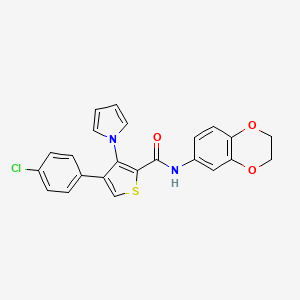![molecular formula C24H24N4O3 B2646377 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide CAS No. 946322-96-9](/img/structure/B2646377.png)
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide” is a complex organic molecule with multiple functional groups. It contains an imidazo[1,2-b]pyridazine ring, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in pharmaceuticals and other biologically active substances .
Wissenschaftliche Forschungsanwendungen
Antiviral Drug Discovery
Research in antiviral drug discovery includes compounds structurally related to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide. These compounds have been explored for their potential in treating viral infections and as part of new strategies for combating diseases like dengue fever and HIV (De Clercq, 2009).
Chemotherapy for Breast Cancer
Selenylated imidazo[1,2-a]pyridines, which are structurally similar to the compound , have shown promising activity against breast cancer cells. These compounds, including IP-Se-05 and IP-Se-06, demonstrated high cytotoxicity and the ability to induce apoptosis in breast cancer cell lines, suggesting potential as antiproliferative agents in breast cancer chemotherapy (Almeida et al., 2018).
Detection of Active Oxygen Species in Biological Systems
Cypridina luciferin analogues, including compounds structurally akin to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide, are used in detecting active oxygen species in biological systems. These compounds react with oxygen species to emit light, providing a method for detecting oxidative stress in various biological contexts (Nakano, 1998).
Antitumor Activity in Non-small Cell Lung Cancer
A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, related to the compound , have been investigated for their antiproliferative effects targeting P53 in non-small cell lung cancer cell lines. These compounds showed selective dose-dependent responses, suggesting their potential in reactivating mutant P53 in lung cancer cells (Bazin et al., 2016).
Synthesis and Pharmacological Evaluation
Research on the synthesis and pharmacological evaluation of compounds structurally related to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide has been extensive. These studies include the development of novel synthetic routes and the evaluation of their biological activities in various disease models, highlighting the compound's versatility in drug development (Wang et al., 1997).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-4-8-18(21-15-28-22(25-21)11-13-24(27-28)31-3)14-20(16)26-23(29)12-7-17-5-9-19(30-2)10-6-17/h4-6,8-11,13-15H,7,12H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHHDSSKTHJQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)



![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)
![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2646307.png)



![1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide](/img/structure/B2646313.png)
